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molecular formula C11H17NO B8775204 4-Aminospiro[5.5]undec-3-EN-2-one

4-Aminospiro[5.5]undec-3-EN-2-one

Cat. No. B8775204
M. Wt: 179.26 g/mol
InChI Key: DQZKIMFJYYTOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598384B2

Procedure details

In analogy to (Baraldi, P. G.; Simoni, D.; Manfredini, S.; Synthesis 1983, (11) 902-903) spiro[5.5]undecane-2,4-dione was reacted with ammonium acetate to give the title compound as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[CH2:12][C:11](=O)[CH2:10]2)=C[CH:4]=1.C([O-])(=O)C.[NH4+:22]>>[NH2:22][C:11]1[CH2:10][C:9]2([CH2:4][CH2:3][CH2:8][CH2:7][CH2:6]2)[CH2:14][C:13](=[O:15])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C1CC(CC(C1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(CC2(C1)CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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